molecular formula C33H14F12N4O B151024 (2,8-Bis(trifluoromethyl)quinolin-4-yl)(pyridin-2-yl)methanone CAS No. 35853-55-5

(2,8-Bis(trifluoromethyl)quinolin-4-yl)(pyridin-2-yl)methanone

Cat. No.: B151024
CAS No.: 35853-55-5
M. Wt: 710.5 g/mol
InChI Key: GZTUXOWPGYDWNO-UHFFFAOYSA-N
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Description

(2,8-Bis(trifluoromethyl)quinolin-4-yl)(pyridin-2-yl)methanone is a fluorinated heterocyclic compound with the molecular formula C17H8F6N2O and a molecular weight of 370.25 g/mol This compound features a quinoline core substituted with trifluoromethyl groups at the 2 and 8 positions, and a pyridin-2-yl methanone moiety at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,8-Bis(trifluoromethyl)quinolin-4-yl)(pyridin-2-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.

    Introduction of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or Ruppert-Prakash reagent (TMSCF3) under conditions that facilitate the substitution at the desired positions.

    Attachment of the Pyridin-2-yl Methanone Moiety: This step involves the reaction of the quinoline derivative with a pyridine-2-carboxaldehyde derivative under conditions that promote the formation of the methanone linkage, often using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(2,8-Bis(trifluoromethyl)quinolin-4-yl)(pyridin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl positions, using nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines in polar aprotic solvents such as DMF or DMSO.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio-substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2,8-Bis(trifluoromethyl)quinolin-4-yl)(pyridin-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its fluorinated nature makes it valuable in the development of materials with unique electronic properties.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its distinctive structural features and reactivity.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs, particularly those targeting central nervous system disorders and infectious diseases.

Industry

Industrially, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of (2,8-Bis(trifluoromethyl)quinolin-4-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance its binding affinity and specificity by increasing lipophilicity and electronic effects, which can modulate the activity of the target proteins.

Comparison with Similar Compounds

Similar Compounds

    (2,8-Dichloroquinolin-4-yl)(pyridin-2-yl)methanone: Similar structure but with chlorine atoms instead of trifluoromethyl groups.

    (2,8-Dimethylquinolin-4-yl)(pyridin-2-yl)methanone: Similar structure but with methyl groups instead of trifluoromethyl groups.

Uniqueness

(2,8-Bis(trifluoromethyl)quinolin-4-yl)(pyridin-2-yl)methanone is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric properties. These groups enhance the compound’s stability, lipophilicity, and ability to participate in specific interactions, making it more effective in various applications compared to its non-fluorinated analogs.

Properties

IUPAC Name

[2,8-bis(trifluoromethyl)quinolin-4-yl]-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8F6N2O/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTUXOWPGYDWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8F6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35853-55-5
Record name [2,8-Bis(trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35853-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis[2,8-di(trifluoromethyl)quinolin-4-yl-2-pyridyl] ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.952
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (2,8-BIS(TRIFLUOROMETHYL)QUINOLIN-4-YL)(PYRIDIN-2-YL)METHANONE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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